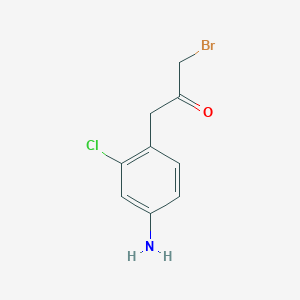

1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one

Description

1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom attached to a three-carbon chain, which is further connected to a phenyl ring substituted with an amino group and a chlorine atom

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

1-(4-amino-2-chlorophenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrClNO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2 |

InChI Key |

IRDRWJOFESOVNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-chlorophenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted phenylpropane derivatives.

Reduction: The major product is 1-(4-Amino-2-chlorophenyl)-3-bromopropanol.

Oxidation: The major product is 1-(4-Nitro-2-chlorophenyl)-3-bromopropan-2-one.

Scientific Research Applications

1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one involves its interaction with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

1-(4-Amino-2-chlorophenyl)-2-bromopropan-1-one: Similar structure but with the bromine atom on a different carbon.

1-(4-Amino-2-chlorophenyl)-3-chloropropan-2-one: Chlorine atom instead of bromine.

1-(4-Amino-2-chlorophenyl)-3-iodopropan-2-one: Iodine atom instead of bromine.

Uniqueness: 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of both amino and chloro substituents on the phenyl ring further enhances its versatility in chemical reactions and biological applications.

Biological Activity

1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group and halogen substituents (bromine and chlorine). These functional groups enhance its reactivity and potential interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClN, with a molecular weight of approximately 263.55 g/mol. The compound's structure allows for multiple interactions with biological molecules, primarily through hydrogen bonding and electrostatic interactions due to the presence of the amino and halogen groups.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated compounds can enhance the potency against various bacterial strains. The antimicrobial efficacy can be attributed to the ability of the amino group to form hydrogen bonds with microbial proteins, while the halogens may influence membrane permeability or enzyme inhibition.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organisms | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 20 | 15 |

| Reference Drug (Ampicillin) | E. coli | 24 | 10 |

| 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one | S. aureus | 22 | 12 |

Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of the amino group is crucial for its interaction with cellular targets involved in apoptosis pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 18.5 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 22.0 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 25.0 | Disruption of mitochondrial membrane potential |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The amino group can interact with active sites on enzymes, potentially inhibiting their function.

- Membrane Disruption : The halogen substituents may alter the lipid bilayer properties, enhancing permeability and leading to cell lysis.

- Apoptotic Pathways : Evidence suggests that this compound activates caspases, triggering programmed cell death in cancer cells.

Case Studies

- Antimicrobial Study : A study conducted on various halogenated compounds revealed that those similar to this compound exhibited inhibition zones ranging from 15 mm to over 30 mm against Gram-positive and Gram-negative bacteria, indicating strong potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects against MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.